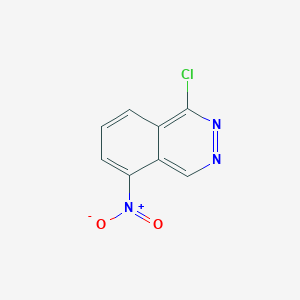

1-Chloro-5-nitrophthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

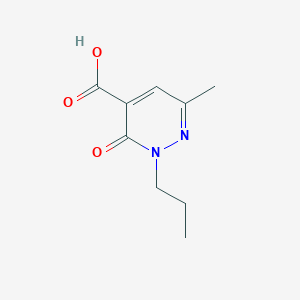

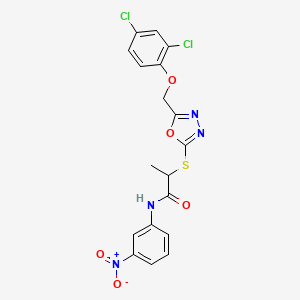

1-Cloro-5-nitroftalazina es un compuesto orgánico con la fórmula molecular C8H4ClN3O2. Es un derivado de la ftalazina, caracterizado por la presencia de un átomo de cloro en la primera posición y un grupo nitro en la quinta posición del anillo de ftalazina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Cloro-5-nitroftalazina se puede sintetizar mediante varios métodos. Un enfoque común implica la nitración de 1-cloroftalazina. La reacción generalmente utiliza una mezcla de ácido nítrico concentrado y ácido sulfúrico como agentes nitrantes. La reacción se lleva a cabo bajo condiciones de temperatura controlada para asegurar la introducción selectiva del grupo nitro en la posición deseada.

Métodos de producción industrial: En un entorno industrial, la producción de 1-cloro-5-nitroftalazina puede implicar el uso de reactores de flujo continuo para mantener un control preciso sobre las condiciones de reacción. Este método mejora el rendimiento y la pureza del producto al tiempo que minimiza la formación de subproductos. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, garantiza aún más la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Cloro-5-nitroftalazina sufre diversas reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).

Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y condiciones comunes:

Reducción: Gas hidrógeno, paladio sobre carbono, etanol como solvente.

Sustitución: Nucleófilos (aminas, tioles), solventes como dimetilformamida (DMF) y bases como carbonato de potasio.

Principales productos:

Reducción: 1-Cloro-5-aminoftalazina.

Sustitución: Varios derivados de ftalazina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1-Cloro-5-nitroftalazina tiene varias aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Sus derivados se utilizan en el desarrollo de nuevos materiales y catalizadores.

Biología: El compuesto y sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en la síntesis de medicamentos.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 1-cloro-5-nitroftalazina depende de su aplicación específica. En sistemas biológicos, su actividad puede implicar interacciones con objetivos celulares como enzimas o receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con biomoléculas, lo que lleva a varios efectos biológicos.

Compuestos similares:

1-Cloro-4-nitroftalazina: Estructura similar pero con el grupo nitro en la cuarta posición.

1-Cloro-6-nitroftalazina: Grupo nitro en la sexta posición.

1-Bromo-5-nitroftalazina: Átomo de bromo en lugar de cloro.

Singularidad: 1-Cloro-5-nitroftalazina es única debido al posicionamiento específico de los grupos cloro y nitro, lo que influye en su reactividad y aplicaciones potenciales. La presencia de ambos grupos atractores de electrones en el anillo de ftalazina lo convierte en un intermedio versátil para modificaciones químicas adicionales.

Comparación Con Compuestos Similares

1-Chloro-4-nitrophthalazine: Similar structure but with the nitro group at the fourth position.

1-Chloro-6-nitrophthalazine: Nitro group at the sixth position.

1-Bromo-5-nitrophthalazine: Bromine atom instead of chlorine.

Uniqueness: 1-Chloro-5-nitrophthalazine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the phthalazine ring makes it a versatile intermediate for further chemical modifications.

Propiedades

Fórmula molecular |

C8H4ClN3O2 |

|---|---|

Peso molecular |

209.59 g/mol |

Nombre IUPAC |

1-chloro-5-nitrophthalazine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H |

Clave InChI |

BJBGVSVHZLIDHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)

![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)

![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)